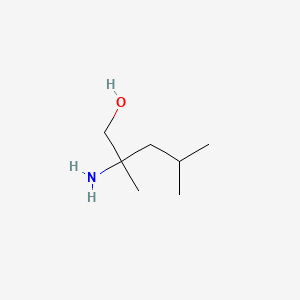

2-Amino-2,4-dimethylpentan-1-ol

Description

2-Amino-2,4-dimethylpentan-1-ol (CAS: 2828439-98-9 for its hydrochloride form) is a branched amino alcohol with the molecular formula C₇H₁₇NO (base compound) . It features an amino group (-NH₂) and a hydroxyl group (-OH) positioned on adjacent carbon atoms within a pentanol backbone substituted with methyl groups at positions 2 and 2. This compound is commonly utilized in organic synthesis and pharmaceutical research, particularly in its hydrochloride salt form, which enhances stability and solubility .

Properties

IUPAC Name |

2-amino-2,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMAIZYKPDFKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,4-dimethylpentan-1-ol typically involves the reaction of 2,4-dimethylpentan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 2,4-dimethylpentan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or other functional groups can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.

Reduction: Formation of 2-amino-2,4-dimethylpentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

- 2-Amino-2,4-dimethylpentan-1-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials: Precursors such as 2,4-dimethylpentan-1-ol.

- Amination Process: Conversion of hydroxyl groups to amino groups through various reactions including protection and substitution.

- Chiral Resolution: Techniques like chromatography are often employed to isolate the (S)-enantiomer from racemic mixtures.

| Synthetic Method | Reagents Used | Conditions |

|---|---|---|

| Hydroxyl to Amino | Chiral catalysts | Acidic/Basic |

| Chiral Resolution | Chromatography | Variable |

Biological Applications

Biochemical Pathways

Research indicates that this compound may play a role in various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors, influencing metabolic processes.

Precursor for Bioactive Compounds

This compound is being investigated for its potential to serve as a precursor for biologically active molecules. Studies have shown that derivatives of this amino alcohol can exhibit significant biological activity.

Medicinal Applications

Therapeutic Properties

The compound has been explored for its therapeutic potential in drug development. Its ability to modulate enzyme activity makes it a candidate for designing new drugs targeting specific pathways.

Case Study: Drug Development

In a recent study, derivatives of this compound were synthesized and tested for their efficacy as inhibitors of certain kinases involved in cancer progression. The results highlighted the compound's potential in developing targeted cancer therapies.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.

Use in Mineral Processing

The compound has also shown promise as a collector in reverse flotation processes within mineral processing. It aids in the effective separation of minerals while reducing acid consumption during subsequent leaching processes.

| Field | Application | Benefits |

|---|---|---|

| Chemistry | Chiral synthesis | Production of enantiomerically pure compounds |

| Biology | Biochemical pathway modulation | Potential drug precursor |

| Medicine | Drug development | Targeted therapies |

| Industry | Specialty chemicals | Enhanced material properties |

| Mineral Processing | Collector in flotation | Improved efficiency and reduced environmental impact |

Mechanism of Action

The mechanism of action of 2-Amino-2,4-dimethylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its role in chemical processes.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

4-Amino-2,4-dimethylpentan-2-ol (CAS: 91875-44-4)

- Molecular Formula: C₇H₁₇NO (identical to the target compound).

- Key Differences: The amino and hydroxyl groups are positioned on carbons 4 and 2, respectively, creating a distinct spatial arrangement compared to 2-Amino-2,4-dimethylpentan-1-ol. This positional isomerism likely results in differences in hydrogen bonding, solubility, and reactivity .

2-Amino-2-methyl-1-pentanol (CAS: 74197-25-4)

- Molecular Formula: C₆H₁₅NO.

- Key Differences: Shorter carbon chain (pentanol vs. hexanol derivatives) and fewer methyl substituents.

Functional Group Variants

2-Methyl-1-pentanol (CAS: 105-30-6)

- Molecular Formula : C₆H₁₄O.

- Key Differences: Lacks an amino group, making it a simple alcohol. This results in lower basicity and altered applications (e.g., solvent use vs. pharmaceutical intermediates). Hazards include flammability and irritation, typical of short-chain alcohols .

1-(Dimethylamino)pentan-2-ol (CAS: 5464-13-1)

- Molecular Formula: C₇H₁₇NO.

- Key Differences: Features a tertiary dimethylamino group (-N(CH₃)₂) instead of a primary amine.

Physicochemical and Hazard Profile Comparison

*Hydrochloride salt form.

Biological Activity

2-Amino-2,4-dimethylpentan-1-ol, also known as a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses both an amino group and a hydroxyl group, which facilitate various interactions with biological macromolecules, making it a candidate for further research in pharmacology and biochemistry.

The molecular formula of this compound is C7H17NO, and its structure includes a branched carbon chain with an amino group (-NH2) and a hydroxyl group (-OH). These functional groups are crucial for its biological activity as they enable the formation of hydrogen bonds with enzymes and receptors, influencing their function and activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, potentially modulating their catalytic activity. This interaction may enhance or inhibit enzyme function depending on the context of the biochemical pathway involved.

- Receptor Binding : The compound's hydroxyl group may facilitate binding to receptor sites, influencing signal transduction pathways. This aspect is particularly relevant in pharmacological applications where receptor modulation can lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals .

- Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

- Pharmacological Applications : The compound has been investigated for its potential role as a precursor in the synthesis of pharmaceutical agents due to its structural properties that allow for further derivatization into more complex molecules .

Case Studies

Several studies have highlighted the biological implications of this compound:

Case Study 1: Neuroprotection

A study conducted by researchers at Kyoto University explored the neuroprotective effects of various amino alcohols, including this compound. The findings indicated that this compound could reduce neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to its ability to modulate cellular signaling pathways involved in apoptosis and survival .

Case Study 2: Antioxidant Activity

In another study published in the International Journal of Chemistry, researchers evaluated the antioxidant properties of several amino alcohols. They found that this compound exhibited significant free radical scavenging activity compared to other tested compounds. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems .

Applications in Research and Industry

The compound's versatility extends beyond basic research into practical applications:

- Organic Synthesis : It serves as a valuable building block in organic synthesis due to its functional groups that allow for various chemical transformations such as oxidation and substitution reactions .

- Pharmaceutical Development : Its unique structure makes it an attractive candidate for developing new therapeutic agents targeting neurological disorders or conditions associated with oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.